molecular formula C14H11N3O2 B3496363 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole

1-(1-naphthylmethyl)-3-nitro-1H-pyrazole

Cat. No.: B3496363
M. Wt: 253.26 g/mol
InChI Key: ZPGNSUWFYDMOTK-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms . Substituted pyrazole derivatives, like this one, are valuable scaffolds in various research fields due to their diverse biological activities and physical properties . Researchers utilize pyrazole-containing compounds in medicinal chemistry for the development of novel pharmaceuticals, with notable examples including the anti-inflammatory drug celecoxib . Beyond medicine, pyrazole structures are also investigated for use in agrochemicals, functioning as fungicides, insecticides, and herbicides . The specific structure of this compound, featuring a 1-naphthylmethyl group and a nitro substituent, may be of interest for studying structure-activity relationships, exploring new chemical spaces, or as a synthetic intermediate. Researchers are encouraged to handle this material with appropriate safety precautions. For specific data and analytical information, please contact our support team.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)14-8-9-16(15-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGNSUWFYDMOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole typically involves the reaction of 1-naphthylmethylamine with a suitable pyrazole precursor under nitration conditions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Naphthylmethylation: The pyrazole ring is then alkylated with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The final step involves nitration of the alkylated pyrazole using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Molecular Weight and Lipophilicity : The naphthylmethyl derivative (MW 253.26) is heavier and more lipophilic than fluorobenzyl (MW 221.19) or chlorophenyl analogs (MW 237.64), which may influence solubility and bioavailability .
  • Electrophilic Reactivity : The nitro group at C3 is conserved across all analogs, but steric and electronic effects of substituents (e.g., electron-withdrawing Cl/F) may modulate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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